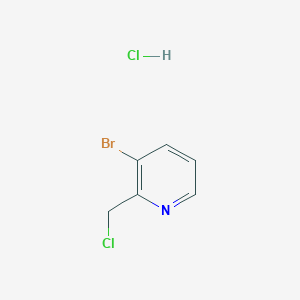

3-Bromo-2-(chloromethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

3-bromo-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFOVJUFHAUUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420800-39-0 | |

| Record name | 3-bromo-2-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route from 2-Picoline (2-Methylpyridine)

Oxidation of 2-picoline to 2-methylpyridine N-oxide

Using hydrogen peroxide in acetic acid at 70-80°C for 10-14 hours, 2-picoline is oxidized to 2-methylpyridine N-oxide with molar ratios: 2-picoline:acetic acid:hydrogen peroxide = 1:1-1.1:1.3-1.5.Conversion to 2-pyridinium acetate methyl ester

The N-oxide reacts with glacial acetic acid (molar ratio ~1:1.5-2) to form the ester intermediate.Hydrolysis to 2-picolinol (2-hydroxymethylpyridine)

Hydrolysis with aqueous sodium hydroxide (25%) converts the ester to 2-picolinol.Chlorination with sulfur oxychloride

2-picolinol reacts with sulfur oxychloride (molar ratio 1:1.1-1.3) in methanol to yield 2-(chloromethyl)pyridine hydrochloride.

Yields:

Typical molar yields range from 78% to 82% depending on precise reaction conditions and reagent ratios.

| Step | Reagents/Conditions | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Oxidation | 2-picoline, H2O2, Acetic acid | 1:1-1.1:1.3-1.5 | 70-80 | 10-14 | - |

| Esterification | N-oxide, Glacial acetic acid | 1:1.5-2 | Ambient | - | - |

| Hydrolysis | Ester, NaOH 25% aqueous | - | Ambient | - | - |

| Chlorination | 2-picolinol, SOCl2 | 1:1.1-1.3 | Ambient | - | 78-82 |

This method is well-documented in Chinese patent CN104974077A and is recognized for its efficiency and scalability.

Preparation of 3-Bromopyridine Intermediate

The bromination at the 3-position of pyridine is achieved by direct bromination of pyridine under controlled conditions:

Reaction of pyridine with hydrobromic acid and hydrogen peroxide

Pyridine is mixed with aqueous hydrobromic acid (HBr) and water, then treated with hydrogen peroxide at 80-120°C for 1-48 hours.Purification

The reaction mixture is neutralized with sodium hydroxide, extracted with ethyl acetate, washed with sodium sulfite solution, and concentrated under reduced pressure.Yield and purity

Yields are reported around 85-89% with gas chromatography purity above 85%.

| Step | Reagents/Conditions | Ratio (wt parts) | Temp (°C) | Time (h) | Yield (%) | Purity (GC %) |

|---|---|---|---|---|---|---|

| Bromination | Pyridine, HBr, H2O, H2O2 | Pyridine:H2O:HBr = 1:1.67:(2.5-6) | 70-120 | 1-48 | 85-89 | 85-89 |

| Extraction & Purify | NaOH neutralization, ethyl acetate extraction | - | Ambient | - | - | - |

This method is described in CN104130183A and is suitable for industrial scale production due to mild conditions and good yield.

Final Assembly: Synthesis of 3-Bromo-2-(chloromethyl)pyridine Hydrochloride

The final compound is synthesized by combining the above intermediates or by direct bromination of 2-(chloromethyl)pyridine.

Direct Bromination of 2-(Chloromethyl)pyridine

The 2-(chloromethyl)pyridine is treated with bromine under controlled conditions, often in the presence of a catalyst and inert atmosphere to avoid side reactions.

The reaction parameters such as temperature, solvent, and bromine equivalents are optimized to selectively brominate at the 3-position without affecting the chloromethyl group.

Industrial methods may use continuous flow reactors to improve yield and purity.

Alternative Approach: Sequential Synthesis

- Prepare 3-bromopyridine first, then chloromethylate at the 2-position using chloromethylation reagents like sulfur oxychloride or thionyl chloride with appropriate catalysts.

Chloromethylation via Thionyl Chloride

Several patents describe chloromethylation of pyridylmethanol derivatives using thionyl chloride in inert organic solvents:

Reaction of 3-pyridinemethanol with thionyl chloride (molar ratio ~1:1.1-1.3) produces 3-(chloromethyl)pyridine hydrochloride as a crystalline solid.

The process avoids preliminary formation of hydroxy alkyl pyridine hydrochloride, reducing hazardous by-products like HCl gas.

The product precipitates as a high-purity crystalline solid upon vacuum or nitrogen purging followed by filtration.

This method is detailed in US5942625A and CN104085377A and is noted for environmental and economic advantages.

Summary Table of Key Preparation Steps for this compound

Research Findings and Industrial Considerations

The oxidation and chloromethylation steps are sensitive to reagent ratios and temperature, impacting yield and purity.

Use of sulfur oxychloride and thionyl chloride is common but requires careful handling due to toxicity and environmental concerns.

Bromination reactions benefit from controlled addition of bromine or HBr and use of hydrogen peroxide as an oxidant to improve selectivity.

Industrial processes favor continuous flow reactors and optimized purification steps to maximize yield and minimize impurities.

The methods described provide scalable and reproducible routes with molar yields commonly exceeding 75%, suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)pyridine hydrochloride involves its reactivity towards various nucleophiles and electrophiles. The bromine and chloromethyl groups make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Research Findings and Key Insights

Reactivity Differences: The chloromethyl group in the target compound facilitates alkylation, whereas hydroxyl or amino groups in analogs favor nucleophilic aromatic substitutions or metal-catalyzed couplings . Imidazo-pyridine derivatives exhibit enhanced metabolic stability compared to simple pyridines due to their fused ring system .

Biological Activity: Bromine at position 3 (target compound) may improve binding to hydrophobic enzyme pockets compared to position 5 isomers .

Biological Activity

3-Bromo-2-(chloromethyl)pyridine hydrochloride is a heterocyclic compound with significant potential in biological applications. Its structure, characterized by a bromine atom at the 3rd position and a chloromethyl group at the 2nd position of the pyridine ring, enhances its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H4BrClN

- Molecular Weight : 206.47 g/mol

- Solubility : Enhanced solubility in water due to the hydrochloride form.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a precursor for various bioactive compounds. It has been studied for its potential antimicrobial, anti-cancer, anti-malarial, and anti-cholinesterase properties. The compound can be synthesized into various pyridinium salts, which are known for their diverse biological applications.

- Antimicrobial Activity : The compound exhibits potential as an antimicrobial agent through the synthesis of pyridinium salts that disrupt bacterial cell membranes.

- Anti-Cancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Cholinesterase Inhibition : Some studies suggest that it can act as an inhibitor of acetylcholinesterase, making it relevant in neuropharmacology.

1. Synthesis and Biological Evaluation

A study demonstrated that this compound could be utilized to synthesize Gd3+ diethylenetriaminepentaacetic acid bisamide complex, which serves as a Zn2+-sensitive magnetic resonance imaging contrast agent. This highlights its utility in pharmaceutical chemistry and diagnostic applications.

2. Carcinogenicity Assessment

A bioassay conducted by the National Cancer Institute evaluated the carcinogenic potential of related compounds, specifically 2-(chloromethyl)pyridine hydrochloride. The study involved administering various dosages to Fischer 344 rats and B6C3F1 mice over an extended period. Results indicated no significant association between the administered dosages and tumor incidence, although a slight increase in subcutaneous fibromas was noted in male rats . This suggests that while some derivatives may have carcinogenic potential, further investigation is necessary to clarify risks associated with this compound itself.

3. Antimicrobial Efficacy

Research has shown that pyridinium salts derived from this compound possess notable antimicrobial properties against various pathogens. For instance, studies indicated effective inhibition of bacterial growth, supporting its application in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-2-(chloromethyl)pyridine hydrochloride, and how is reaction progress monitored?

The synthesis typically involves halogenation and alkylation steps. For example, chlorination of bromopyridine derivatives using chlorine gas under controlled temperatures (60–65°C) in the presence of a solvent like carbon tetrachloride. Reaction progress is monitored via gas chromatography (GC) or HPLC to ensure intermediate formation and purity .

Q. What nucleophilic substitution reactions are feasible at the chloromethyl group, and what conditions optimize these reactions?

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. Optimal conditions include using polar aprotic solvents (e.g., DMF), a base (e.g., K₂CO₃), and temperatures of 50–80°C. For example, reaction with primary amines yields secondary amine derivatives, confirmed by NMR and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and light due to hydrolysis risks. Use PPE (gloves, goggles) during handling, as it is a skin/eye irritant (R36/37/38) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound compared to its isomers (e.g., 3-Bromo-5-(chloromethyl)pyridine)?

The bromine at the 3-position creates steric hindrance, slowing substitution at the adjacent chloromethyl group. Electron-withdrawing effects from bromine enhance the electrophilicity of the chloromethyl carbon, increasing reactivity toward nucleophiles compared to isomers with bromine at meta positions. Computational modeling (DFT) or kinetic studies can quantify these effects .

Q. What analytical techniques resolve contradictions in reported purity or byproduct formation during synthesis?

Discrepancies arise from varying reaction conditions (e.g., excess Cl₂ leading to over-chlorination). Use tandem techniques:

Q. How can the chloromethyl group be selectively modified without affecting the bromine substituent?

Employ mild, selective reagents:

- Thiols : Use NaH in THF at 0°C for thioether formation.

- Amines : Catalyze with KI in DMSO to accelerate substitution while minimizing Br displacement. Monitor selectivity via X-ray crystallography or 2D NMR (e.g., NOESY) .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

- Lyophilization : Reduces hydrolysis by removing water.

- Stabilizers : Add 1–2% hydroquinone to inhibit radical degradation.

- Inert matrices : Encapsulate in silica gel or cyclodextrin for controlled release in reactions .

Methodological Considerations

Q. How to design experiments comparing the alkylation efficiency of this compound with other pyridine-based alkylating agents?

- Control experiments : Use equimolar amounts of competing agents (e.g., 2-chloro-4-(chloromethyl)pyridine) under identical conditions.

- Kinetic profiling : Measure reaction rates via stopped-flow UV-Vis spectroscopy.

- Product analysis : Quantify yields via LC-MS and compare activation energies (Arrhenius plots) .

Q. What computational tools predict the regioselectivity of reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.